molecular formula C19H28N2O2 B12729863 4-Piperidinecarboxaldehyde, 1-(3-(diethylamino)propionyl)-4-phenyl- CAS No. 94864-74-1

4-Piperidinecarboxaldehyde, 1-(3-(diethylamino)propionyl)-4-phenyl-

Cat. No.: B12729863
CAS No.: 94864-74-1
M. Wt: 316.4 g/mol
InChI Key: QOGHKTAUEOAMAW-UHFFFAOYSA-N
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Description

The compound “3138 I.S.” is a fluorocarbon elastomeric coating material used primarily for fiber-reinforced-resin composite structures. It is known for its excellent chemical resistance, thermal stability, and mechanical properties, making it suitable for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of fluorocarbon elastomeric compounds typically involves the polymerization of fluorinated monomers. The process often includes the use of initiators and specific reaction conditions to achieve the desired polymer structure. For instance, the polymerization of vinylidene fluoride with hexafluoropropylene can be carried out in the presence of peroxides as initiators under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of fluorocarbon elastomeric coatings involves the formulation of two-component systems that can be brushable or sprayable. These systems are designed to be mixed just before application to ensure optimal performance. The components typically include a base resin and a curing agent, which react to form a durable and chemically resistant coating .

Chemical Reactions Analysis

Types of Reactions

Fluorocarbon elastomers like “3138 I.S.” undergo various chemical reactions, including:

    Oxidation: These compounds are generally resistant to oxidation due to the strong carbon-fluorine bonds.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving fluorocarbon elastomers include strong acids, bases, and nucleophiles. The reactions typically require controlled conditions such as specific temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted fluorocarbon compounds .

Scientific Research Applications

Fluorocarbon elastomeric compounds like “3138 I.S.” have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of fluorocarbon elastomers involves their ability to form strong carbon-fluorine bonds, which contribute to their chemical resistance and thermal stability. These compounds interact with various molecular targets, including metal surfaces and other polymers, to form durable coatings. The pathways involved in their action include polymerization and cross-linking reactions that enhance their mechanical properties .

Comparison with Similar Compounds

Similar Compounds

    Polytetrafluoroethylene (PTFE): Known for its non-stick properties and chemical resistance.

    Perfluoroalkoxy (PFA): Offers similar chemical resistance but with improved mechanical properties.

    Fluoroelastomers (FKM): Provide excellent resistance to heat, chemicals, and oils.

Uniqueness

“3138 I.S.” stands out due to its specific formulation as a two-component system, which allows for easy application and curing. Its unique combination of chemical resistance, thermal stability, and mechanical properties makes it particularly suitable for demanding industrial applications .

Properties

CAS No.

94864-74-1

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

1-[3-(diethylamino)propanoyl]-4-phenylpiperidine-4-carbaldehyde

InChI

InChI=1S/C19H28N2O2/c1-3-20(4-2)13-10-18(23)21-14-11-19(16-22,12-15-21)17-8-6-5-7-9-17/h5-9,16H,3-4,10-15H2,1-2H3

InChI Key

QOGHKTAUEOAMAW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=O)N1CCC(CC1)(C=O)C2=CC=CC=C2

Origin of Product

United States

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